

# The Structure-Activity Relationship of AKOS-22: A VDAC1 Inhibitor Targeting Apoptosis

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **AKOS-22**, a known inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1). By targeting VDAC1, **AKOS-22** and its analogs interfere with the process of mitochondrial outer membrane permeabilization, a key event in apoptosis. This document summarizes the quantitative biological data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

## Core Compound: AKOS-22

**AKOS-22**, also known as AKOS 022, is a small molecule that has been identified as a direct inhibitor of VDAC1. It has been shown to prevent the oligomerization of VDAC1, a process linked to the release of pro-apoptotic factors like cytochrome c from the mitochondria.

# Structure-Activity Relationship and Lead Optimization

Starting from the chemical scaffold of **AKOS-22**, a series of analogs were developed to improve its potency and efficacy as a VDAC1 inhibitor. This led to the identification of VBIT-3 and VBIT-4, which demonstrated enhanced activity in preventing VDAC1 oligomerization and subsequent apoptosis. The key structural modifications and their impact on biological activity are summarized in the tables below.



### **Quantitative Biological Data**

The following tables summarize the in vitro activity of **AKOS-22** and its optimized analogs, VBIT-3 and VBIT-4.

Table 1: VDAC1 Binding Affinity

Compound	Chemical Structure	Binding Affinity (Kd) to VDAC1
AKOS-22	1-(4-Chlorophenyl)-3-[4-[[4- (trifluoromethoxy)phenyl]amino ]-1-piperidinyl]-2,5- pyrrolidinedione	15.4 μM[ <mark>1</mark> ]
VBIT-3	1-(4-Chlorophenyl)-3-[4-[4- (trifluoromethoxy)phenoxy]pipe ridin-1-yl]pyrrolidine-2,5-dione	31.3 μM[2]
VBIT-4	1-(4-Chlorophenyl)-3-[4-[[4- (trifluoromethoxy)phenyl]methy lamino]piperidin-1- yl]pyrrolidine-2,5-dione	17 μM[3][4]

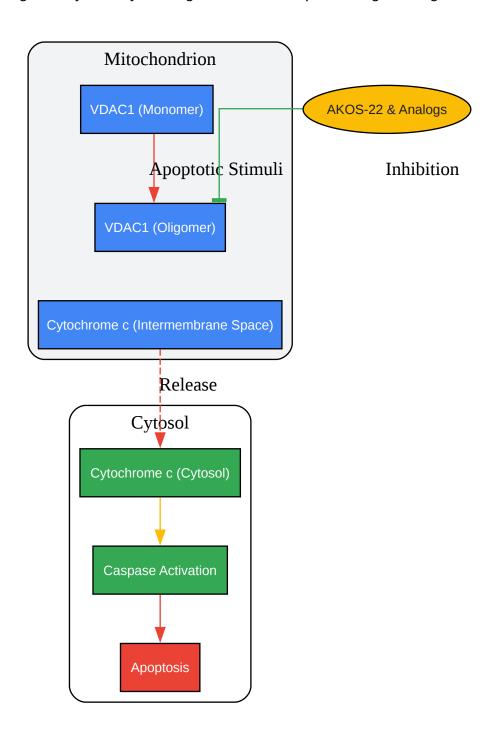
Table 2: Inhibition of VDAC1 Oligomerization and Apoptosis in HEK-293 Cells

Compound	IC50 (VDAC1 Oligomerization)	IC50 (Cytochrome c Release)	IC50 (Apoptosis)
AKOS-22	7.5 μM[5]	Not explicitly reported, but linked to oligomerization inhibition.	3.3 - 3.6 μM (selenite- induced)[5]; 7.5 μM[5]
VBIT-3	8.8 ± 0.56 μM[2]	6.6 ± 1.03 μM[2]	7.5 ± 0.27 μM[2]
VBIT-4	1.9 ± 0.08 μM[3]	1.8 ± 0.24 μM[3]	2.9 ± 0.12 μM[3]



## **Signaling Pathway of VDAC1-Mediated Apoptosis**

VDAC1 is a key protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites.[6] Under apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large pore that allows for the release of cytochrome c from the intermembrane space into the cytosol.[6] This event triggers the caspase cascade, leading to programmed cell death. **AKOS-22** and its analogs act by directly binding to VDAC1 and preventing this oligomerization step.





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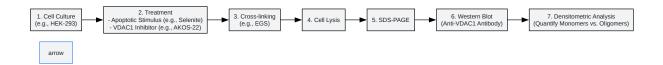
Caption: VDAC1-mediated apoptotic signaling pathway.

## **Experimental Protocols**

Detailed methodologies for the key experiments are crucial for the replication and validation of the findings.

#### **VDAC1 Oligomerization Assay**

This assay is designed to quantify the extent of VDAC1 oligomerization in cells following treatment with apoptotic stimuli and/or VDAC1 inhibitors.



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Caption: Experimental workflow for VDAC1 oligomerization assay.

#### Methodology:

- Cell Culture and Treatment: HEK-293 cells are cultured to a suitable confluency. The cells
  are then treated with an apoptosis-inducing agent (e.g., selenite) in the presence or absence
  of the VDAC1 inhibitor (AKOS-22 or its analogs) for a specified duration.
- Cross-linking: The cells are treated with a cross-linking agent such as ethylene glycol bis(succinimidyl succinate) (EGS) to covalently link proteins that are in close proximity, thereby stabilizing VDAC1 oligomers.[5]
- Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined using a standard protein assay (e.g., BCA assay).



- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
- Immunodetection: The membrane is probed with a primary antibody specific for VDAC1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Analysis: The protein bands corresponding to VDAC1 monomers and oligomers are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry to determine the ratio of oligomeric to monomeric VDAC1.

### **Cytochrome c Release Assay**

This assay determines the amount of cytochrome c released from the mitochondria into the cytosol, a hallmark of apoptosis.

#### Methodology:

- Cell Treatment and Fractionation: Cells are treated as described in the VDAC1
  oligomerization assay. Following treatment, the cells are harvested and subjected to
  subcellular fractionation to separate the cytosolic fraction from the mitochondrial fraction.
- Western Blotting: The protein concentration of the cytosolic fractions is determined, and equal amounts of protein are analyzed by SDS-PAGE and Western blotting.
- Immunodetection: The membrane is probed with an antibody specific for cytochrome c.
- Analysis: The intensity of the cytochrome c band in the cytosolic fraction is quantified to assess the extent of its release from the mitochondria.

#### Conclusion

The structure-activity relationship studies of **AKOS-22** have successfully identified key chemical features that contribute to its inhibitory activity against VDAC1. The development of more potent analogs, such as VBIT-4, demonstrates a clear path for the optimization of VDAC1 inhibitors. These compounds serve as valuable tools for studying the role of VDAC1 in



apoptosis and hold therapeutic potential for diseases characterized by excessive programmed cell death. The experimental protocols and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals working in this area.

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